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Abstract

Piperonyl cyanide, also known as 3,4-(Methylenedioxy)phenylacetonitrile, is a significant
organic compound primarily utilized as a key intermediate in the synthesis of pharmaceuticals
and other fine chemicals. Its molecular structure, characterized by a phenyl ring substituted
with a methylenedioxy group and a cyanomethyl side chain, provides a versatile scaffold for the
development of more complex molecules. This technical guide provides an in-depth analysis of
the structural and physicochemical properties of piperonyl cyanide, detailed experimental
protocols for its synthesis and characterization, and a review of its relevant biological
interactions. All quantitative data are presented in structured tables for clarity and comparative
analysis, and key processes are visualized using logical diagrams.

Physicochemical Properties

Piperonyl cyanide is a white to pale yellow crystalline solid at room temperature.[1][2] It is
stable under ambient conditions but is considered toxic upon inhalation, ingestion, or dermal
contact.[1] Its key physicochemical properties are summarized in the table below.
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Property Value Reference
CAS Number 4439-02-5 [1]
Molecular Formula CoH7NO2 [1]
Molecular Weight 161.16 g/mol [1]
Melting Point 43-45 °C [2]
Boiling Point 135-140 °C at 5 mmHg [2]
Density ~1.27 g/cm3 (Predicted) [2]
Appearance White to light yellow crystalline (2]
powder

Solubility Insoluble in water [2]
Flash Point >113 °C (>230 °F) [2]

Structural Analysis

The structure of piperonyl cyanide features a 1,3-benzodioxole ring system, which is
fundamental to many biologically active molecules. The nitrile group provides a reactive handle
for a variety of chemical transformations.

Caption: Molecular Structure of Piperonyl Cyanide

Spectroscopic Characterization

The structural identity and purity of piperonyl cyanide are confirmed through various
spectroscopic techniques. The expected data from these analyses are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum of piperonyl cyanide is characterized by several key absorption bands that
correspond to its specific functional groups.
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Frequency Range

(cm-?) Vibration Type Functional Group Intensity
~2250 C=N stretch Nitrile Strong, Sharp
3100-3000 C-H stretch Aromatic Medium

<3000 C-H stretch Aliphatic (CHz2) Medium
1600-1450 C=C stretch Aromatic Ring Medium-Strong
~1250 & ~1040 C-O-C stretch Methylenedioxy Strong

Note: These are typical ranges and may vary slightly.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of

the molecule. The predicted chemical shifts are based on the electronic environment of each

nucleus.[5][6][7]

IH NMR (Proton NMR) Data (Predicted)

Chemical Shift (9,

Multiplicity Integration Assignment
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Aromatic protons (Ar-
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Chemical Shift (6, ppm) Carbon Type Assighment
~148 Quaternary Ar-C-O

~147 Quaternary Ar-C-O

~125 Quaternary Ar-C-CH:z
~122 Tertiary Ar-CH

~118 Quaternary -C=N

~109 Tertiary Ar-CH

~108 Tertiary Ar-CH

~101 Secondary -O-CH3z-O-
~23 Secondary -CHz2-CN

Note: Predicted values are based on standard chemical shift tables and data for analogous
structures. Actual values may vary based on solvent and experimental conditions.[5][8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of piperonyl cyanide would be expected to show
a distinct molecular ion peak and a characteristic fragmentation pattern.

Expected Fragmentation Pattern

m/z lon Structure Description

161 [CoH7NO2]* Molecular lon (M*)

135 [CsH702]* Loss of cyanide radical (-CN)
105 [C7Hs0]* Loss of CH20 from m/z 135
77 [CeHs]* Phenyl fragment

Note: The fragmentation pattern is predicted based on common fragmentation pathways for
benzylic and aromatic compounds.[9][10][11][12]
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Experimental Protocols
Synthesis of Piperonyl Cyanide from Piperonyl Chloride

This protocol describes a common method for synthesizing piperonyl cyanide via nucleophilic
substitution.[13]

Materials:

e Piperonyl chloride

e Sodium cyanide (NaCN)
o Ethanol (95%)

o Water

Procedure:

 In a round-bottomed flask equipped with a reflux condenser, dissolve sodium cyanide in a
minimal amount of warm water.

e Add a solution of piperonyl chloride dissolved in 95% ethanol to the cyanide solution.

o Heat the reaction mixture to reflux and maintain for approximately 4-6 hours. Monitor the
reaction progress using Thin Layer Chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature.
« Filter the mixture to remove the precipitated sodium chloride.
* Remove the ethanol from the filtrate via rotary evaporation.

e The remaining aqueous layer will contain the crude piperonyl cyanide. Extract the product
with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

o Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the crude product.
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Figure 2: Synthesis and Purification Workflow
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Figure 3: Analytical Characterization Workflow
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Figure 4: CYP450 Inhibition Pathway
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Figure 5: Cyanide Toxicity Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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